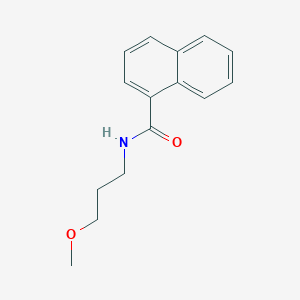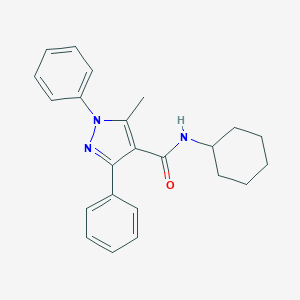
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a member of the benzodioxole family, which is known for its diverse biological activities.
作用机制
The mechanism of action of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which are known to play a role in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the expression of certain genes that are involved in cancer cell growth and survival. In addition, it has been shown to reduce inflammation and inhibit the production of inflammatory cytokines in animal models.
实验室实验的优点和局限性
One advantage of using N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide in lab experiments is that it has been extensively studied and its activity has been well characterized. This makes it a useful tool for investigating the mechanisms of cancer cell growth and inflammation. However, one limitation of using this compound is that it has relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions that could be pursued with regards to N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. One area of research that could be explored is the development of more potent analogs of this compound that have improved solubility and bioavailability. In addition, further studies could be conducted to better understand the mechanism of action of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide and to identify other enzymes or pathways that it may target. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential anti-cancer or anti-inflammatory agent in humans.
Conclusion
In conclusion, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, the research conducted thus far suggests that it may have significant potential as a tool for investigating cancer cell growth and inflammation, as well as a potential anti-cancer or anti-inflammatory agent in humans.
合成方法
The synthesis of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-bromopyridine with potassium tert-butoxide to form 4-pyridinylpotassium. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride to form the desired product, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. The yield of this reaction is typically around 50%.
科学研究应用
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
属性
产品名称 |
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C13H10N2O3 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H10N2O3/c16-13(15-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-17-11/h1-7H,8H2,(H,14,15,16) |
InChI 键 |
AJZCATDIDCDYBY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=NC=C3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)


![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)